1-Isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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Overview
Description
“1-Isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” is a chemical compound with the linear formula C11H13N3O2 . It’s part of a group of heterocyclic compounds known as 1H-pyrazolo[3,4-b]pyridines .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “this compound”, has been extensively studied. The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrazolo[3,4-b]pyridine core. This core is a bicyclic heterocyclic compound, which can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .Chemical Reactions Analysis
The chemical reactions involving 1H-pyrazolo[3,4-b]pyridine derivatives are diverse and depend on the specific substituents present on the pyrazolopyridine system .Physical and Chemical Properties Analysis
The compound has a molecular weight of 219.245 . It exhibits strong fluorescence which can be distinguished readily in DMSO or under UV light .Scientific Research Applications
Antibacterial Activity
Compounds similar to 1-Isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid have been synthesized and evaluated for their antibacterial activities. Some of these compounds have shown promising results as antibacterial agents (Maqbool et al., 2014).
Structural and Vibrational Studies
Studies have been conducted on the structure and vibrational spectra of similar compounds, providing insights into their molecular characteristics. These studies are important for understanding the physical and chemical properties of these compounds (Bahgat et al., 2009).
Synthesis and Antiviral Activity
Research has also focused on the synthesis of derivatives of pyrazolo[3,4-b]pyridine-4-carboxylic acids and evaluating their antiviral activities. Some derivatives have exhibited activity against various viruses, highlighting their potential in antiviral drug development (Bernardino et al., 2007).
Inhibitors of A1 Adenosine Receptors
Certain derivatives have been found to be potent and selective inhibitors of A1 adenosine receptors, which could be significant in the development of new therapeutic agents (Manetti et al., 2005).
Novel Synthesis Methods
There has been research into novel and efficient synthesis methods for pyrazolo[3,4-b]pyridine products. These methods offer improved routes for creating such compounds, which is valuable for research and industrial applications (Ghaedi et al., 2015).
Agonists for Human Peroxisome Proliferator-Activated Receptor Alpha
1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives have been studied as agonists for human peroxisome proliferator-activated receptor alpha (hPPARα), which could be relevant in treating various metabolic disorders (Miyachi et al., 2019).
Biomedical Applications
There is significant interest in the biomedical applications of pyrazolo[3,4-b]pyridines. These compounds have potential in various therapeutic areas, including anticancer treatments (Donaire-Arias et al., 2022).
Combinatorial Chemistry
Pyrazolo[3,4-b]pyridines have been used in combinatorial chemistry to create libraries of fused pyridine-4-carboxylic acids, demonstrating their versatility in drug discovery (Volochnyuk et al., 2010).
Future Directions
Properties
IUPAC Name |
6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-6(2)14-10-9(5-12-14)8(11(15)16)4-7(3)13-10/h4-6H,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTBEHSMFGKXNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883544-72-7 |
Source
|
Record name | 6-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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